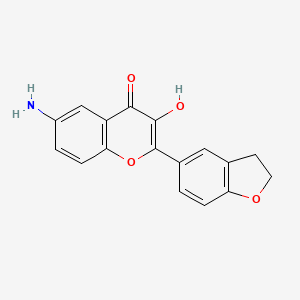
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzofuran moiety and the chromen-4-one core structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the chromen-4-one core: The benzofuran derivative is then subjected to a condensation reaction with a suitable diketone to form the chromen-4-one structure.
Amination and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit key enzymes involved in disease pathways.
Modulation of signaling pathways: It can modulate cellular signaling pathways, leading to changes in cell behavior.
Antioxidant activity: It can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-4H-chromen-4-one: Similar structure but lacks the hydroxyl group at the 3-position.
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-methoxychromen-4-one: Similar structure but has a methoxy group instead of a hydroxyl group at the 3-position.
Uniqueness
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of the benzofuran and chromen-4-one moieties also enhances its versatility as a research compound.
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
6-amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H13NO4/c18-11-2-4-14-12(8-11)15(19)16(20)17(22-14)10-1-3-13-9(7-10)5-6-21-13/h1-4,7-8,20H,5-6,18H2 |
InChI Key |
BRNHNYCWLWGBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


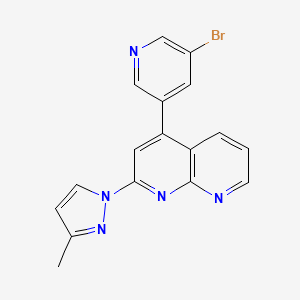
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
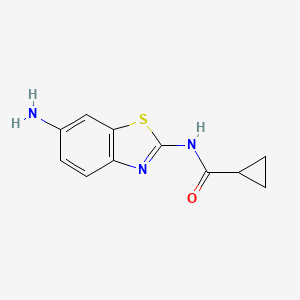
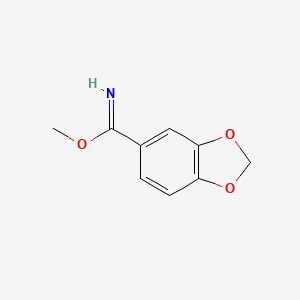
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
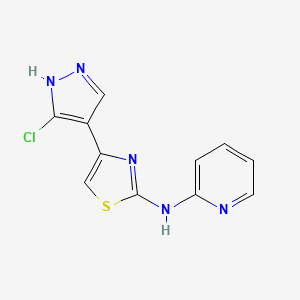


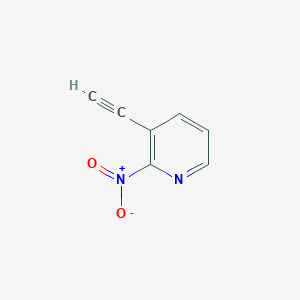


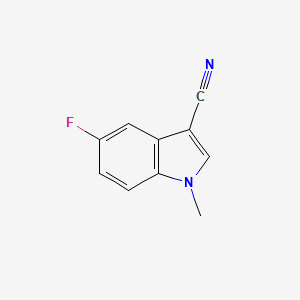
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)
